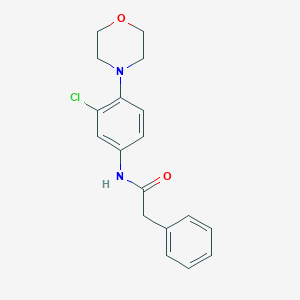![molecular formula C19H22N2O3S B246357 2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)
2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. This compound has been synthesized and extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of CA IX by 2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole leads to a decrease in pH in the tumor microenvironment, which in turn inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of CA IX, which leads to a decrease in pH in the tumor microenvironment. This decrease in pH can lead to the inhibition of cancer cell growth and survival. Additionally, 2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole has been shown to induce apoptosis in cancer cells, which is important for the prevention of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole is its potential application in cancer research. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, the synthesis method for this compound has been optimized and can yield high purity and yield of the compound. However, one of the limitations of this compound is that it has not been extensively studied in humans, and more research is needed to determine its safety and efficacy in clinical trials.
Orientations Futures
There are several future directions for the study of 2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole. One of the major directions is to further study the mechanism of action of this compound and its potential applications in cancer research. Additionally, more research is needed to determine the safety and efficacy of this compound in clinical trials. Other future directions include studying the potential applications of this compound in other areas of scientific research, such as drug discovery and development.
Méthodes De Synthèse
The synthesis of 2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole involves the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with imidazole in the presence of a catalyst such as palladium on carbon to yield the final product. This synthesis method has been optimized and can yield high purity and yield of the compound.
Applications De Recherche Scientifique
2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole has been studied for its potential applications in scientific research. One of the major applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention of cancer.
Propriétés
Formule moléculaire |
C19H22N2O3S |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
2-benzyl-1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C19H22N2O3S/c1-14-11-15(2)18(13-17(14)24-3)25(22,23)21-10-9-20-19(21)12-16-7-5-4-6-8-16/h4-8,11,13H,9-10,12H2,1-3H3 |
Clé InChI |
MDZSTMBKSABXPL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN=C2CC3=CC=CC=C3)C |
SMILES canonique |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN=C2CC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea](/img/structure/B246274.png)



![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B246284.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B246285.png)
![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246286.png)
![4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246287.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B246288.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246290.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B246291.png)
![N-{2-chloro-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B246293.png)
![N-{2-chloro-4-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246294.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B246297.png)